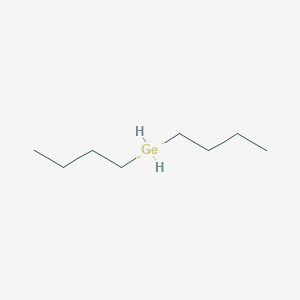![molecular formula C8H9NO2 B13964890 1-(2,3-Dihydropyrrolo[2,1-b]oxazol-5-yl)ethanone](/img/structure/B13964890.png)
1-(2,3-Dihydropyrrolo[2,1-b]oxazol-5-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ETHANONE, 1-(2,3-DIHYDROPYRROLO[2,1-B]OXAZOL-5-YL)- is a chemical compound with the molecular formula C8H9NO2 It is characterized by the presence of a dihydropyrrolo[2,1-b]oxazole ring structure, which is a fused bicyclic system containing both nitrogen and oxygen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHANONE, 1-(2,3-DIHYDROPYRROLO[2,1-B]OXAZOL-5-YL)- typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a suitable pyrrole derivative with an oxazoline derivative in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
化学反応の分析
Types of Reactions
ETHANONE, 1-(2,3-DIHYDROPYRROLO[2,1-B]OXAZOL-5-YL)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its functional groups.
Substitution: The compound can participate in substitution reactions where one of its atoms or groups is replaced by another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
科学的研究の応用
ETHANONE, 1-(2,3-DIHYDROPYRROLO[2,1-B]OXAZOL-5-YL)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of ETHANONE, 1-(2,3-DIHYDROPYRROLO[2,1-B]OXAZOL-5-YL)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the context in which the compound is used .
類似化合物との比較
Similar Compounds
Similar compounds include other dihydropyrrolo[2,1-b]oxazole derivatives, which share the same core structure but differ in their substituents. Examples include:
- ETHANONE, 1-(2,3-DIHYDROPYRROLO[2,1-B]OXAZOL-4-YL)-
- ETHANONE, 1-(2,3-DIHYDROPYRROLO[2,1-B]OXAZOL-6-YL)-
Uniqueness
ETHANONE, 1-(2,3-DIHYDROPYRROLO[2,1-B]OXAZOL-5-YL)- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various fields .
特性
分子式 |
C8H9NO2 |
|---|---|
分子量 |
151.16 g/mol |
IUPAC名 |
1-(2,3-dihydropyrrolo[2,1-b][1,3]oxazol-5-yl)ethanone |
InChI |
InChI=1S/C8H9NO2/c1-6(10)7-2-3-8-9(7)4-5-11-8/h2-3H,4-5H2,1H3 |
InChIキー |
WCVZQWIUSUQIQA-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC=C2N1CCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


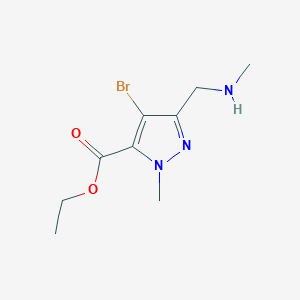
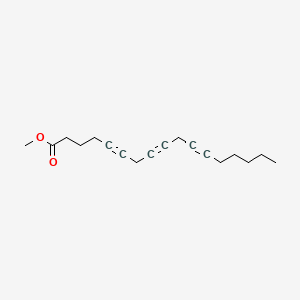
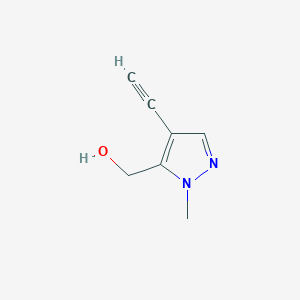
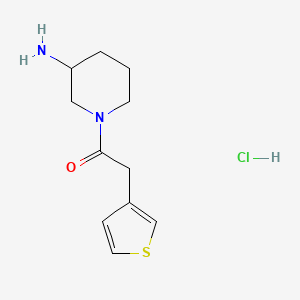
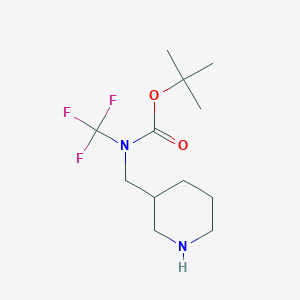
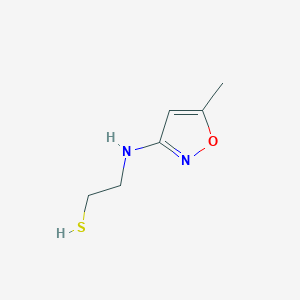
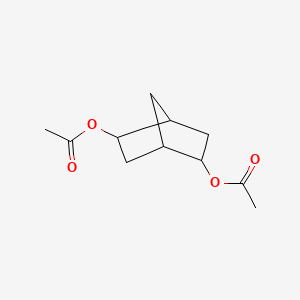
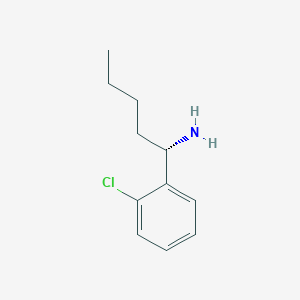

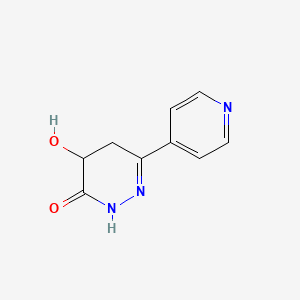
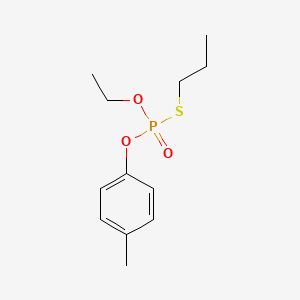
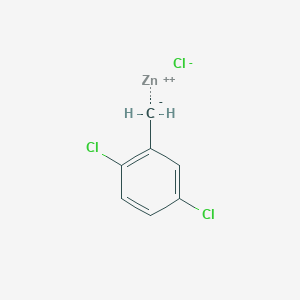
![5H-Pyrimido[4,5-d]azepine](/img/structure/B13964865.png)
